molecular formula C14H22N2O B1678623 Quatacaine CAS No. 17692-45-4

Quatacaine

Cat. No.: B1678623
CAS No.: 17692-45-4
M. Wt: 234.34 g/mol
InChI Key: PTTCXIMECHPBJX-UHFFFAOYSA-N
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Description

Quatacaine is a methylpropionanilide derivative that functions as a local anesthetic. It is known for its ability to block nerve signals in the body, providing temporary numbness or loss of sensation in a specific area . This compound is primarily used in medical settings to perform minor surgical procedures without causing pain to the patient.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quatacaine involves several steps, starting from the basic organic compounds. The primary synthetic route includes the reaction of aniline derivatives with propionyl chloride to form the corresponding amide. This is followed by methylation to introduce the methyl group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction is typically performed in the presence of a catalyst to enhance the yield and purity of the final product. The process involves maintaining specific temperatures and pressures to ensure optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Quatacaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Quatacaine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Quatacaine involves blocking sodium channels in nerve cells. By inhibiting the influx of sodium ions, this compound prevents the generation and propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. This action is primarily mediated through its interaction with the voltage-gated sodium channels .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other local anesthetics, this compound offers a rapid onset of action with a moderate duration, making it suitable for various medical applications .

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-10-15-14(3,4)13(17)16-12-9-7-6-8-11(12)2/h6-9,15H,5,10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTCXIMECHPBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6205-09-0 (mono-hydrochloride)
Record name Quatacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20170219
Record name Quatacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-45-4
Record name Quatacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quatacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUATACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49BR7256ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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